2-Amino-2-methylpropane hydrochloride

Description

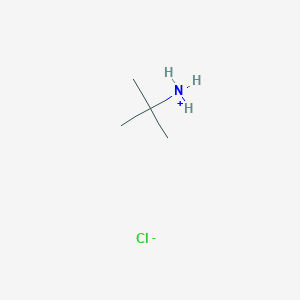

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2,3)5;/h5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDIDQIZPBIVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-64-9 (Parent) | |

| Record name | tert-Butylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064894 | |

| Record name | 2-Propanamine, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-37-5 | |

| Record name | tert-Butylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QGR5JY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Amino 2 Methylpropane Hydrochloride

Multi-Step Synthetic Pathways from Simple Precursors

The industrial and laboratory synthesis of 2-amino-2-methylpropane hydrochloride relies on several multi-step pathways that transform basic chemical feedstocks into the desired product.

A prominent method for synthesizing tert-butylamine (B42293), the precursor to this compound, is the Ritter reaction. wikipedia.orgorganic-chemistry.org This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alkene like isobutylene in the presence of a strong acid. wikipedia.org The mechanism involves the electrophilic addition of a carbenium ion (formed from isobutylene and a strong acid) to the nitrile. organic-chemistry.orgmissouri.edu The resulting nitrilium ion is then hydrolyzed during aqueous work-up to form an N-tert-butyl amide. organic-chemistry.orgmissouri.edu Subsequent hydrolysis of this amide yields tert-butylamine.

While methyl cyanide can be used, hydrogen cyanide (HCN) is also frequently employed in large-scale applications. google.com For instance, isobutylene is reacted with HCN and sulfuric acid to produce tert-butylamine sulfate, which is then neutralized with a base, such as ammonia, to liberate tert-butylamine. google.com A significant drawback of the Ritter reaction is the cogeneration of substantial amounts of salt byproducts, which can exceed the weight of the amine product. wikipedia.org

An alternative approach avoids the use of highly toxic hydrogen cyanide by employing chloroacetonitrile in the Ritter reaction with tertiary alcohols. The resulting chloroacetamide is subsequently cleaved using thiourea to yield the desired tert-alkylamine. researchgate.net

Another significant synthetic route begins with acetone (B3395972) and a cyanide source. The reaction of acetone with potassium cyanide or sodium cyanide can produce 2-amino-2-methylpropanenitrile hydrochloride or acetone cyanohydrin, respectively. chemicalbook.comprepchem.com

The synthesis via acetone cyanohydrin involves several steps. Acetone cyanohydrin is prepared by reacting acetone with sodium cyanide, followed by acidification. wikipedia.org This intermediate can then be used to produce 2-aminoisobutyric acid through a reaction with ammonia and subsequent hydrolysis. wikipedia.org While 2-aminoisobutyric acid can be a precursor, a more direct route involves the conversion of acetone and a cyanide source to 2-amino-2-methylpropanenitrile, which can then be reduced to form the target amine.

A laboratory-scale preparation of acetone cyanohydrin involves treating sodium cyanide with acetone. wikipedia.org A simplified procedure uses the in-situ formation of an acetone-sodium bisulfite adduct, which then reacts with sodium or potassium cyanide. wikipedia.org

Derivatives of 2-aminoisobutyric acid (Aib), also known as 2-methylalanine, serve as starting materials in other synthetic pathways. wikipedia.orgdrugbank.com 2-Aminoisobutyric acid can be synthesized in the laboratory from acetone cyanohydrin by reacting it with ammonia, followed by hydrolysis. wikipedia.org

The reduction of 2-aminoisobutyric acid derivatives, however, does not typically lead directly to 2-amino-2-methylpropane. Instead, the hydrogenation of an alkyl ester of alpha-aminoisobutyric acid in the presence of a metal catalyst results in the formation of 2-amino-2-methyl-1-propanol (B13486), an amino alcohol. google.com This process involves the reduction of the ester group to a primary alcohol. While this route starts from a related precursor, it yields a different final product than the target compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity, enhancing cost-efficiency, and minimizing environmental impact. nih.gov This process involves systematically modifying various parameters, such as temperature, solvents, reactant stoichiometry, and catalysts. nih.govresearchgate.net

For the synthesis of tert-butylamine, reaction conditions are carefully controlled. In a process starting from methyl tert-butyl ether (MTBE) and hydrocyanic acid, the hydrolysis and esterification of the catalytic reaction products are performed at a temperature of 40–80 °C, while the subsequent neutralization reaction is controlled at 20–80 °C. google.com In another method using MTBE and urea, the initial reaction temperature is maintained at 20-25 °C. google.com

The optimization process can be illustrated by the cleavage of N-chloroacetyl-tert-alkylamides, an intermediate in a modified Ritter reaction. The conversion was found to be very slow under traditional conditions (boiling in neat ethanol). However, researchers discovered that the decomposition rate was highly dependent on the concentration of acetic acid in the reaction mixture. The optimal conditions were determined to be boiling the amide and thiourea in a 5:1 mixture of ethanol and acetic acid for 10 hours, which provided a high yield of the final amine. researchgate.net

| Synthetic Route | Parameter Optimized | Initial Condition | Optimized Condition | Result |

|---|---|---|---|---|

| MTBE & HCN Hydrolysis google.com | Temperature | Not specified | 40–80 °C | Controlled reaction, improved safety |

| MTBE & Urea Synthesis google.com | Temperature | Not specified | 20–25 °C | Formation of tert-butyl urea crystals |

| Cleavage of Chloroacetamide researchgate.net | Solvent/Catalyst | Boiling Ethanol | Ethanol:Acetic Acid (5:1) | High yield of tert-alkylamine |

| Cleavage of Chloroacetamide researchgate.net | Reaction Time | >10 hours (slow) | 10 hours | Efficient conversion |

Purification and Isolation Techniques in Laboratory Synthesis

After synthesis, the crude product must be purified and isolated to obtain this compound of the required purity. The free base, tert-butylamine, is typically purified first. A common method is distillation. google.com The organic layer containing the amine can be separated from a drying agent and distilled, often using a specialized column like the Whitmore-Fenske type, to collect the pure amine at its boiling point of 44-47 °C. orgsyn.org

To obtain the hydrochloride salt, the purified tert-butylamine is reacted with hydrochloric acid. A general procedure involves refluxing an intermediate like tert-butylphthalimide with hydrazine hydrate (B1144303), followed by cooling and acidification with concentrated hydrochloric acid. orgsyn.org This precipitates an intermediate, and the filtrate containing the amine hydrochloride is concentrated. The crude amine hydrochloride can be further purified by recrystallization. This involves dissolving the crude salt in a hot solvent, such as absolute ethanol, filtering the solution, and then adding a less polar solvent, like dry ether, to induce crystallization upon cooling. orgsyn.org The purified crystals of this compound are then collected by filtration and dried in a vacuum desiccator. orgsyn.org

Another purification method involves neutralizing the reaction mixture with an alkali solution to a pH of 9-14, which frees the 2-amino-2-methyl-1-propanol (a related compound). This can then be isolated by direct distillation or by alcohol extraction from its salt form. google.com

Green Chemistry Approaches and Sustainable Synthesis Considerations

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comresearchgate.net These approaches are increasingly important in pharmaceutical synthesis to minimize environmental impact. jddhs.com Key strategies include the use of alternative solvents, renewable raw materials, and energy-efficient techniques like catalysis. jddhs.com

In the context of 2-amino-2-methylpropane synthesis, several approaches align with green chemistry principles:

Avoiding Toxic Reagents : One significant improvement is the development of synthetic routes that avoid highly toxic reagents. For example, using chloroacetonitrile in the Ritter reaction instead of the extremely hazardous hydrogen cyanide represents a safer alternative. researchgate.net

Improving Atom Economy : The traditional Ritter reaction often produces large quantities of salt waste, leading to a poor atom economy and a high E-factor (the ratio of waste to product). wikipedia.orgresearchgate.net Syntheses that minimize byproduct formation are considered greener. A process using methyl tert-butyl ether (MTBE) and urea is claimed to have advantages such as low production cost and minimal environmental pollution. google.com

Alternative Raw Materials : Another described method uses MTBE, which is a common and relatively inexpensive starting material, in a process that also claims advantages of being simple, having a short production period, and causing less environmental pollution. google.com

Solvent Reduction and Recycling : A general principle in green chemistry is to reduce solvent use or replace hazardous organic solvents with greener alternatives like water or ionic liquids. jddhs.com In some industrial applications, designing processes that allow for the continuous recovery and reuse of solvents can significantly reduce waste and cost. google.com

| Approach | Precursors | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Standard Ritter wikipedia.orggoogle.com | Isobutylene, HCN/Methyl Cyanide | Acid-catalyzed addition/hydrolysis | Well-established, used in industry | Uses toxic HCN, large salt byproduct wikipedia.org |

| Modified Ritter researchgate.net | Tertiary Alcohols, Chloroacetonitrile | Ritter reaction/amide cleavage | Avoids use of HCN researchgate.net | Requires additional cleavage step |

| Acetone/Cyanide Route chemicalbook.comwikipedia.org | Acetone, KCN/NaCN | Cyanohydrin formation/amination | Uses simple, cheap precursors | Involves toxic cyanide salts |

| MTBE/Urea Route google.com | MTBE, Urea | Sulfuric acid catalysis/hydrolysis | Claims of low pollution, high yield google.com | Uses concentrated sulfuric acid |

Elucidation of Reaction Mechanisms and Kinetics Involving 2 Amino 2 Methylpropane Hydrochloride

Nucleophilic Reactivity and Substitution Reactions

The presence of a primary amino group attached to a tertiary carbon atom in 2-amino-2-methylpropane introduces unique steric and electronic factors that significantly influence its nucleophilic character and the mechanisms of substitution reactions it undergoes.

Role of the Amine Moiety as a Nucleophile

The amine moiety in 2-amino-2-methylpropane possesses a lone pair of electrons on the nitrogen atom, rendering it a nucleophile, a species that donates an electron pair to an electrophile. However, the bulky tert-butyl group creates substantial steric hindrance around the nitrogen atom. This steric bulk impedes the approach of the nucleophile to an electrophilic center, thereby influencing its reactivity.

In its hydrochloride form, the amine exists as the tert-butylammonium (B1230491) ion, where the lone pair is protonated. To act as a nucleophile, the free amine, tert-butylamine (B42293), must be generated, typically by reaction with a base. The nucleophilicity of tert-butylamine is a balance between the electron-donating effect of the alkyl groups, which increases the electron density on the nitrogen, and the significant steric hindrance that shields the lone pair from attacking electrophiles.

Kinetic and Mechanistic Studies of Nucleophilic Substitution

Nucleophilic substitution reactions involving 2-amino-2-methylpropane can proceed through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The sterically hindered nature of the tert-butyl group plays a decisive role in determining the favored mechanism.

Due to the significant steric hindrance, the backside attack required for an SN2 mechanism is highly unfavorable. The bulky methyl groups physically block the trajectory of an incoming nucleophile, making a concerted, single-step reaction exceedingly slow.

Consequently, nucleophilic substitution reactions at the tertiary carbon of a derivative of 2-amino-2-methylpropane, such as 2-chloro-2-methylpropane, predominantly proceed via an SN1 mechanism. This two-step process involves the initial, rate-determining step of the leaving group's departure to form a relatively stable tertiary carbocation. The planar carbocation intermediate can then be attacked by a nucleophile from either face, often leading to a racemic mixture of products if the starting material is chiral.

The rate of an SN1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. For example, the hydrolysis of tert-butyl chloride, a related compound, follows first-order kinetics, supporting the SN1 pathway.

Condensation Reactions and Imine/Amide Formation

Condensation reactions are a key class of reactions for amines, leading to the formation of important functional groups such as imines and amides. These reactions typically involve the nucleophilic attack of the amine on a carbonyl carbon, followed by the elimination of a small molecule, usually water.

The reaction of 2-amino-2-methylpropane with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the imine. The rate of imine formation is pH-dependent, with the reaction generally being fastest under weakly acidic conditions (around pH 5) researchgate.netlibretexts.org. At low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step researchgate.netlibretexts.org.

Amide formation from 2-amino-2-methylpropane hydrochloride can be achieved by reacting the free amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides. This reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl derivative, leading to the formation of a tetrahedral intermediate. The subsequent departure of the leaving group (e.g., chloride) results in the formation of the amide bond. Due to the steric hindrance of the tert-butyl group, these reactions may require more forcing conditions compared to less hindered primary amines.

Oxidation and Degradation Pathways

The atmospheric fate of 2-amino-2-methylpropane is primarily governed by its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. This degradation process is initiated by the abstraction of a hydrogen atom from the molecule.

Atmospheric Chemistry of OH-Initiated Degradation

Theoretical and experimental studies on tert-butylamine, the free base of this compound, provide significant insights into its atmospheric degradation. The reaction with OH radicals is a crucial initial step in its atmospheric oxidation.

Hydrogen Abstraction from Methyl, Methylene, and Amine Groups

The OH radical can abstract a hydrogen atom from either the methyl (-CH3) groups or the amino (-NH2) group of 2-amino-2-methylpropane. There are no methylene (-CH2-) groups in this molecule.

Theoretical calculations and experimental evidence for the structurally similar compound 2-amino-2-methyl-1-propanol (B13486) (AMP) and for tert-butylamine itself indicate that hydrogen abstraction occurs predominantly from the amino group whiterose.ac.ukwhiterose.ac.ukacs.orgnih.govresearchgate.netnih.gov. For tert-butylamine, it is estimated that hydrogen abstraction from the N-H bonds accounts for approximately 80-96% of the total reaction with OH radicals, with the remainder occurring from the C-H bonds of the methyl groups researchgate.net.

The primary products of the OH-initiated degradation of tert-butylamine in the presence of nitrogen oxides (NOx) include acetone (B3395972) and formaldehyde whiterose.ac.ukwhiterose.ac.ukacs.orgnih.govresearchgate.net. The formation of these products proceeds through a series of complex reactions following the initial hydrogen abstraction. The abstraction from the amino group leads to the formation of an amino radical, which can react with oxygen and subsequently undergo further reactions to yield these degradation products whiterose.ac.ukwhiterose.ac.ukacs.orgnih.govresearchgate.net.

Interactive Data Table: Branching Ratios for H-Abstraction from tert-Butylamine by OH Radicals

| H-Abstraction Site | Branching Ratio (M06-2X model) | Branching Ratio (MP2 model) |

| Amino Group (-NH2) | ~80% | ~96% |

| Methyl Groups (-CH3) | ~20% | ~4% |

Formation of Primary and Secondary Photo-oxidation Products

The atmospheric degradation of 2-amino-2-methyl-1-propanol (AMP), the free base of this compound, is primarily initiated by hydroxyl (OH) radicals. This process leads to a variety of primary and secondary photo-oxidation products. Theoretical and experimental studies have shown that the reaction proceeds via hydrogen abstraction by OH radicals from the -CH3, -CH2-, and -NH2 groups. The branching ratios for this initial H abstraction have been determined to be approximately 6% from the -CH3 groups, 70% from the -CH2- group, and 24% from the -NH2 group acs.org.

This initiation step leads to the formation of several key products:

2-amino-2-methylpropanal : This is the major gas-phase product, resulting from H abstraction at the -CH2- group, which accounts for the largest fraction of the initial reaction acs.orgnih.gov.

Minor Primary Products : A suite of minor products is also formed. These include propan-2-imine, 2-iminopropanol, acetamide (B32628), and formaldehyde acs.orgnih.gov.

Nitramine Formation : The reaction pathway involving H abstraction from the -NH2 group can lead to the formation of the nitramine 2-methyl-2-(nitroamino)-1-propanol acs.orgnih.gov. Small amounts of these gas-phase photo-oxidation products, including the nitramine, have also been detected in aerosol particles formed during the experiments acs.org.

The table below summarizes the primary photo-oxidation products identified from the reaction of AMP with OH radicals.

| Product Name | Chemical Formula | Formation Pathway | Significance |

|---|---|---|---|

| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | H abstraction from -CH₂- group | Major gas-phase product |

| Propan-2-imine | (CH₃)₂C=NH | Secondary product from 2-amino-2-methylpropanal | Minor primary/secondary product |

| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | H abstraction from -CH₃ groups | Minor primary product |

| Acetamide | CH₃C(O)NH₂ | H abstraction from -CH₃ groups | Minor primary product |

| Formaldehyde | CH₂O | H abstraction from -CH₃ groups | Minor primary product |

| 2-methyl-2-(nitroamino)-1-propanol | CH₃C(CH₃)(NHNO₂)CH₂OH | H abstraction from -NH₂ group | Minor primary product (Nitramine) |

Influence of Environmental Conditions on Degradation Kinetics

Environmental conditions significantly influence the degradation kinetics of atmospheric amines like AMP. The compound's partitioning between the gas and aqueous phases (such as clouds, fog, and urban aerosols) is a critical factor. In acidic urban environments, AMP predominantly exists in its protonated form, which shifts its partitioning towards the aqueous phase.

The degradation rate is affected by several factors:

Temperature and Oxygen : In industrial settings for CO2 capture, the degradation of AMP is influenced by temperature and oxygen concentration. Higher temperatures generally increase the rate of thermal degradation uky.eduthaiscience.info. Oxidative degradation rates are strongly dependent on oxygen partial pressure researchgate.net. In blends with other amines like monoethanolamine (MEA), the presence of MEA can have a protective effect, decreasing the degradation rate of AMP researchgate.netusn.no.

Presence of CO2 and other impurities : The presence of CO2 can increase the rate of thermal degradation usn.no. Other impurities in flue gas, such as sulfur oxides (SOx) and nitrogen oxides (NOx), can also negatively impact the solvent's stability acs.orghw.ac.uk.

Atmospheric Lifetime : In the atmosphere, the high reactivity of AMP with OH radicals in the deliquescent particle phase can lead to a short lifetime, estimated to be as little as 7 minutes in urban deliquescent particles. In contrast, the estimated lifetime in clouds is around 14 hours. The protonation of the amino group in acidic aqueous environments significantly reduces H abstraction at this site, which in turn diminishes the formation of nitrosamines and nitramines.

The following table presents estimated atmospheric lifetimes of AMP under different environmental conditions.

| Environmental Condition | Estimated Lifetime | Key Influencing Factors |

|---|---|---|

| Urban Clouds | ~14 hours | Aqueous phase reaction with OH radicals, acidic pH |

| Deliquescent Urban Particles | ~7 minutes | High reactivity in the deliquescent particle phase |

Acid-Base Interactions and Related Equilibria

2-Amino-2-methylpropane (tert-butylamine) is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton nih.govchemguide.co.uk. When it reacts with a strong acid like hydrochloric acid (HCl), a neutralization reaction occurs, forming the salt this compound libretexts.orglibretexts.org. In this salt, the amine group is protonated, forming the tert-butylammonium ion, and exists in equilibrium with its conjugate base in aqueous solution.

The equilibrium can be represented as: (CH₃)₃CNH₂ + H₂O ⇌ (CH₃)₃CNH₃⁺ + OH⁻

The strength of the base is quantified by its pKb, which for 2-amino-2-methylpropane is 3.32 chemicalbook.com. The corresponding pKa for the conjugate acid, the tert-butylammonium ion ((CH₃)₃CNH₃⁺), can be calculated using the relationship pKa + pKb = 14.

pKa = 14 - pKb = 14 - 3.32 = 10.68

This pKa value indicates that this compound is a weak acid. In solution, the pH will determine the relative concentrations of the protonated form ((CH₃)₃CNH₃⁺) and the free base ((CH₃)₃CNH₂). At a pH below the pKa, the protonated form will predominate, while at a pH above the pKa, the free base will be the major species. This equilibrium is fundamental to its chemical reactivity and biological interactions.

Reactions Leading to Heterocyclic Compounds (e.g., Oxazolines, Aziridines)

The bifunctional nature of 2-amino-2-methyl-1-propanol (containing both an amino and a hydroxyl group) makes it a versatile precursor for the synthesis of various heterocyclic compounds, notably oxazolines and aziridines.

Oxazoline Formation : 2-amino-2-methyl-1-propanol readily reacts with various functional groups to form 2-oxazoline rings. For instance, it can be reacted with nitriles or carboxylic acids (often via their acyl chloride derivatives) to yield substituted oxazolines chemicalbook.comresearchgate.netwikipedia.org. The reaction with 4-iodophthalonitrile in the presence of a zinc triflate catalyst, for example, produces a bis(oxazoline) ligand chemicalbook.com. These reactions are valuable in synthetic chemistry, as chiral oxazolines are widely used as ligands in asymmetric catalysis wikipedia.org. Another method involves treating the amino alcohol with isatoic anhydride in the presence of a Lewis acid catalyst like ZnCl₂ to form 2-(aminophenyl)-2-oxazolines researchgate.net.

Aziridine Formation : 2-amino alcohols are common starting materials for the synthesis of aziridines through intramolecular cyclization reactions wikipedia.org. The Wenker synthesis, for example, involves the conversion of the amino alcohol to a sulfate ester, which then cyclizes upon treatment with a base to form the aziridine ring wikipedia.org. More direct, one-pot procedures have also been developed that convert 2-amino alcohols to N-tosyl aziridines by reaction with tosyl chloride and a simple inorganic base like potassium hydroxide or potassium carbonate nih.govorganic-chemistry.org. Conversely, the ring-opening of aziridines, such as 2,2-dimethylaziridine, in the presence of acid is a known synthetic route to produce 2-amino-2-methyl-1-propanol, demonstrating the close chemical relationship between these compounds chemicalbook.com.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Amino-2-methylpropane hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive molecular picture can be assembled.

Due to the molecular symmetry of this compound, the ¹H NMR spectrum is characteristically simple. The nine protons of the three methyl groups are chemically equivalent, as are the three protons of the ammonium (B1175870) group. This equivalence results in two main signals in the spectrum.

The protons of the methyl groups (-(CH₃)₃) typically appear as a sharp singlet in the upfield region of the spectrum. The ammonium protons (-NH₃⁺) also give rise to a singlet, though its chemical shift can be variable and is often broader due to chemical exchange and coupling with the nitrogen quadrupole.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (C(CH₃)₃) | ~1.3-1.5 | Singlet | 9H |

| Ammonium (-NH₃⁺) | ~8.0-8.5 | Singlet (broad) | 3H |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum of this compound provides further structural confirmation. Because of the molecule's symmetry, only two distinct carbon signals are observed.

The signal for the three equivalent methyl carbons appears at a lower chemical shift, while the quaternary carbon atom bonded to the nitrogen shows up further downfield.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-C H₃) | ~25-30 |

| Quaternary (-C (CH₃)₃) | ~50-55 |

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and for assessing the purity of the final product. rsc.org For instance, during the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of the product signals, allowing for the determination of reaction completion. sciepub.com

Furthermore, the quantitative nature of NMR allows for the determination of sample purity. By integrating the signals corresponding to the compound and comparing them to the signals of a known internal standard, the purity of this compound can be accurately calculated. The presence of impurity signals in the spectrum can also be readily identified.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600-1500 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1470, ~1370 | C-H Bend | Methyl (-CH₃) |

Note: Frequencies are approximate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the tert-butylamine (B42293) cation and to study its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecular ion peak for the free amine (C₄H₁₁N) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (73.14 g/mol ). However, as a hydrochloride salt, the analysis often focuses on the cation.

The mass spectrum of the unprotonated form, 2-amino-2-methylpropane, is characterized by a base peak resulting from the loss of a methyl group, leading to the formation of a stable iminium cation.

Table 4: Major Fragments in the Mass Spectrum of the 2-Amino-2-methylpropane Cation

| m/z | Proposed Fragment |

|---|---|

| 58 | [M-CH₃]⁺ |

| 42 | [C₃H₆]⁺ |

Note: Fragmentation patterns can vary with the ionization technique used.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Elucidation of this compound and its Derivatives

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For this compound, also known as tert-butylamine hydrochloride, and its derivatives, X-ray crystallography has been an invaluable tool for elucidating their solid-state structures.

For instance, the crystal structure of a copper(II) complex involving a derivative, {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol}-κ³N,N',O, reveals a distorted square-pyramidal coordination geometry around the central copper ion. In this derivative, the ligand coordinates to the metal center through two nitrogen atoms and one oxygen atom.

Furthermore, studies on related compounds, such as silylated 2-aminopyrimidines, demonstrate how the aminopyrimidine group, which shares some structural similarities with the amino group in the title compound, engages in intramolecular N···Si coordination, leading to a capped tetrahedral geometry around the silicon atom. mdpi.com

The following table summarizes key crystallographic data for a representative derivative of 2-Amino-2-methylpropane.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one | C₁₈H₂₄N₂O | Monoclinic | P2₁/c | 14.2792 | 9.8936 | 11.4978 | 90 | 97.539 | 90 |

Data for (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one obtained at 100 K. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structures of derivatives of 2-Amino-2-methylpropane, the ammonium group (-NH₃⁺) is a potent hydrogen bond donor, readily interacting with chloride ions (Cl⁻) or other hydrogen bond acceptors present in the crystal lattice. These N-H···Cl hydrogen bonds are a defining feature of the crystal packing of simple amine hydrochlorides.

Beyond the primary N-H···Cl interactions, other weaker interactions also contribute to the stability of the crystal packing. These can include van der Waals forces, which are ubiquitous, and in more complex derivatives, π-π stacking interactions between aromatic rings. For instance, in the aforementioned pyrimidinium salt, π–π stacking interactions are observed between the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov

The study of intermolecular interactions in the solid state is not limited to experimental X-ray diffraction. Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify the different types of intermolecular contacts within a crystal.

The table below outlines the common intermolecular interactions observed in the crystal structures of amine hydrochlorides and related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | Cl | 2.9 - 3.3 |

| Hydrogen Bond | N-H | O | 2.7 - 3.1 |

| Hydrogen Bond | O-H | O | 2.5 - 2.9 |

| van der Waals | C-H | H-C | > 2.4 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

The interplay of these various intermolecular forces results in a unique and stable three-dimensional arrangement for each crystalline compound, influencing properties such as melting point, solubility, and mechanical strength.

Computational Chemistry and Theoretical Modeling of 2 Amino 2 Methylpropane Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-amino-2-methylpropane hydrochloride. These methods are used to investigate the molecule's electronic structure, geometry, and the energetic landscapes of its reactions.

The electronic structure and ground state geometry of the tert-butylamine (B42293) (tBA) system have been investigated using various high-level quantum chemical methods. Stationary points on the potential energy surface for the reaction of tBA with hydroxyl (OH) radicals, a key atmospheric oxidant, were located using Density Functional Theory (DFT) with the M06-2X functional and Møller-Plesset perturbation theory (MP2). whiterose.ac.ukacs.org These calculations typically employ basis sets such as aug-cc-pVTZ to ensure accuracy. whiterose.ac.ukacs.org

For even greater precision in energy calculations, the explicitly correlated coupled-cluster method, CCSD(T)-F12a, with an augmented correlation-consistent basis set (aug-cc-pVTZ) has been utilized. whiterose.ac.ukacs.org This "gold-standard" method provides benchmark energies that help validate the results from more computationally efficient methods like DFT and MP2. researchgate.net For instance, a notable difference was found in the electronic energy between a pre-reaction complex and its transition state, where the M06-2X/aug-cc-pVTZ calculation was 4.5 kJ mol⁻¹ larger than the CCSD(T)-F12a/aug-cc-pVTZ result, highlighting the importance of high-level corrections. whiterose.ac.uk

These computational approaches are crucial for determining the stable conformations of the molecule and the transition states for its various reactions. The geometry optimization provides the most stable arrangement of atoms, which is the starting point for further analysis of reaction pathways.

Mapping the potential energy surface (PES) is critical for understanding the reaction mechanisms of 2-amino-2-methylpropane. For its reaction with OH radicals, a significant pathway in atmospheric degradation, detailed PES mapping has been performed. whiterose.ac.ukacs.org These studies have identified multiple stationary points, including pre- and post-reaction complexes and various saddle points (transition states) corresponding to different reaction channels. whiterose.ac.ukacs.orgwhiterose.ac.uk

For the tBA + OH reaction, calculations have located six saddle points: five for hydrogen abstraction from the C-H bonds of the methyl groups and one for hydrogen abstraction from the N-H bond of the amino group. whiterose.ac.ukacs.org The reaction is characterized by these transition states being energetically below the initial reactants, indicating facile reaction pathways. whiterose.ac.uk The primary degradation pathway is hydrogen abstraction from the amino group. whiterose.ac.ukacs.orgacs.orgnih.gov In the presence of nitrogen oxides (NOx), this leads to the formation of tert-butylnitramine and acetone (B3395972) as major products. whiterose.ac.ukacs.orgacs.orgnih.gov The formation of acetone proceeds through the reaction of tert-butylnitrosamine or its isomer with OH radicals. whiterose.ac.ukacs.orgnih.gov

| Product Type | Compound Name | Formation Pathway |

|---|---|---|

| Major | tert-Butylnitramine | H-abstraction from NH₂, reaction with NOx |

| Major | Acetone | From tert-butylnitrosamine + OH |

| Minor | Formaldehyde | From the (CH₃)₃Ċ radical |

| Minor | 2-Methylpropene | Minor reaction channel |

| Minor | Acetamide (B32628) | Minor reaction channel |

| Minor | Propan-2-imine | Minor reaction channel |

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided results, MD simulations are a powerful tool for studying the conformational landscape of molecules in solution. acs.org For similar amine systems, MD is used to understand how the molecule interacts with its solvent environment, which can influence its reactivity. acs.org In the context of its hydrochloride salt, simulations could reveal the structure of the hydration shell around the tert-butylammonium (B1230491) cation and the chloride anion, and how these interactions affect the molecule's rotational and vibrational motions. The conformational flexibility, such as the rotation of the methyl groups and the amino group, can be analyzed to understand the steric hindrance and accessibility of different reaction sites. The results mention that tert-butylnitrosamine exists in two conformations (syn and anti), and its isomer, tert-butylhydroxydiazene, has four stable conformations, with low rotational barriers between them. whiterose.ac.uk This level of conformational detail is often explored using MD simulations.

Master Equation Modeling in Kinetic Studies

Master equation modeling is essential for studying the kinetics of gas-phase reactions, particularly those relevant to atmospheric chemistry where pressure and temperature dependencies are significant. whiterose.ac.ukpsu.edu For the reaction of tert-butylamine with OH radicals, a master equation model was used to analyze the kinetics based on the calculated potential energy surface. whiterose.ac.uk This approach allows for the calculation of pressure-dependent rate coefficients, which is crucial for reactions that proceed through the formation of an energized adduct that can either be stabilized by collisions or dissociate back to reactants. psu.edunih.gov

The model for the tBA + OH reaction treated the association and dissociation steps as reversible processes. whiterose.ac.uk The results of these kinetic calculations can be compared with experimental data to validate the theoretical model. For example, the calculated rate coefficients for the tBA + OH reaction were compared with experimental values, and the model also predicted the kinetic isotope effect for the reaction with deuterated tBA. whiterose.ac.uk Such models are critical for accurately predicting the atmospheric lifetime and impact of amines like tBA. dicp.ac.cn

Applications in Predicting Reactivity and Product Distributions

Computational chemistry serves as a powerful predictive tool for understanding the reactivity of 2-amino-2-methylpropane and the distribution of its reaction products, particularly in atmospheric degradation processes. walshmedicalmedia.comnih.govrsc.org By mapping the potential energy surfaces and calculating reaction barriers, theoretical studies can predict which reaction pathways are most favorable.

For the atmospheric oxidation of tBA by OH radicals, computational models have successfully predicted that the dominant reaction is hydrogen abstraction from the amino group. whiterose.ac.ukacs.orgnih.govresearchgate.net These models further predict the subsequent reactions of the resulting radical in the presence of NOx, leading to major products like tert-butylnitramine and acetone, and minor products such as formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.orgnih.govresearchgate.net These theoretical predictions have been corroborated by laboratory experiments conducted in atmospheric simulation chambers. whiterose.ac.ukacs.orgnih.govresearchgate.net

The ability to predict product distributions is crucial for assessing the environmental impact of amine emissions. For example, the formation of potentially harmful compounds like nitramines can be anticipated and quantified through these computational approaches. whiterose.ac.uk This predictive capability is invaluable for designing less harmful industrial amines and for developing accurate atmospheric models. acs.org

| Method | Application | Key Findings |

|---|---|---|

| DFT (M06-2X), MP2 | Geometry Optimization, PES Mapping | Located 6 saddle points for tBA + OH reaction. whiterose.ac.ukacs.org |

| CCSD(T*)-F12a | High-accuracy Energy Calculations | Provided benchmark energies for validating DFT/MP2 results. whiterose.ac.ukacs.org |

| Master Equation Modeling | Kinetic Studies | Calculated pressure-dependent rate coefficients for atmospheric reactions. whiterose.ac.uk |

| NBO Analysis (Inferred) | Charge Distribution | Helps understand charge delocalization and intermolecular interactions. kobe-u.ac.jp |

Diverse Applications in Organic Synthesis and Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The primary application of 2-amino-2-methylpropane hydrochloride is as a synthetic intermediate, where its free base form, tert-butylamine (B42293), provides the bulky and stable tert-butyl group. wikipedia.orgbiosynth.com This functional group is integral in modifying the properties of target molecules for various applications. acs.org

Pharmaceutical and Agrochemical Intermediates

This compound is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The incorporation of the tert-butyl group can enhance a molecule's metabolic stability, solubility, and biological activity.

In the pharmaceutical industry, it is famously used in the preparation of Perindopril (B612348) Erbumine, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. wikipedia.orgnih.gov The tert-butylamine forms the "erbumine" salt of the perindopril molecule, a widely used form of the drug. google.comgoogleapis.comgoogle.com It is also an intermediate in the synthesis of the antibiotic Rifampicin and certain antiviral compounds. google.com

In the agrochemical sector, tert-butylamine is a precursor to a variety of pesticides and herbicides. wikipedia.org For instance, it is a crucial building block for the herbicide Terbacil (B128106) and the insecticide and fungicide Diafenthiuron. google.comnih.gov The tert-butyl moiety in these compounds is essential for their herbicidal or insecticidal activity.

| Application Area | Example Compound | Function of 2-Amino-2-methylpropane |

| Pharmaceuticals | Perindopril Erbumine wikipedia.orgnih.gov | Forms the erbumine salt of the active drug. |

| Rifampicin google.com | Intermediate in the synthesis of the antibiotic. | |

| Agrochemicals | Terbacil wikipedia.orgnih.gov | Key building block for the herbicide. |

| Diafenthiuron google.com | Precursor for the insecticide/fungicide. | |

| Terbutryn wikipedia.org | Intermediate for the herbicide. |

Precursors for Heterocyclic Systems

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings and are foundational to many areas of chemistry, including medicinal chemistry and materials science. 2-Amino-2-methylpropane serves as a key precursor for certain heterocyclic systems.

A notable example is its use in the synthesis of N-tert-butyl-2-benzothiazolesulfenamide. wikipedia.orgatamanchemicals.com This compound is a widely used delayed-action accelerator in the vulcanization of rubber, modifying the rate of the process to achieve desired material properties. wikipedia.orggoogle.comnih.gov The synthesis involves the reaction of tert-butylamine with 2-mercaptobenzothiazole (B37678) in an oxidative coupling process. atamanchemicals.comnih.gov The resulting sulfenamide (B3320178) is a heterocyclic compound vital to the rubber industry.

Catalysis and Ligand Development

The unique steric and electronic properties of the tert-butyl group derived from 2-amino-2-methylpropane make it a valuable component in the design of catalysts and chiral ligands for asymmetric synthesis.

Application in Asymmetric Catalysis (e.g., transfer hydrogenation)

Asymmetric catalysis aims to create chiral molecules with a specific three-dimensional arrangement, which is crucial for pharmaceuticals where often only one enantiomer is biologically active. Ligands derived from tert-butylamine play a significant role in this field.

A prime example is the use of (R)- or (S)-tert-butanesulfinamide as a chiral Lewis base in metal-free asymmetric transfer hydrogenation. dicp.ac.cn In one studied system, a frustrated Lewis pair (FLP) catalyst composed of Piers' borane (B79455) and (R)-tert-butylsulfinamide was successfully used for the asymmetric transfer hydrogenation of quinoxalines, achieving high yields and excellent enantioselectivity. dicp.ac.cn The chirality originates from the sulfinamide, which is derived from tert-butylamine, and it effectively directs the stereochemical outcome of the hydrogenation reaction. While ruthenium-catalyzed transfer hydrogenations often employ various chiral ligands, derivatives like N-(tert-butylsulfinyl)imines are important substrates whose stereoselective reduction is a key goal. mdpi.com

Formation of Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. iupac.org Once it has served its purpose, it is removed. Tert-butanesulfinamide, prepared from tert-butylamine, is one of the most powerful and widely used chiral auxiliaries in modern organic synthesis. iupac.orgnih.govyale.edu

The process typically involves the condensation of tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. rsc.org The tert-butanesulfinyl group then directs nucleophilic addition to the imine with high diastereoselectivity. acs.orgiupac.org This method allows for the synthesis of a vast array of enantiomerically enriched amines, amino acids, and other chiral compounds. iupac.org The auxiliary is easily cleaved under mild acidic conditions after the key stereoselective step. acs.org Its low cost, high efficiency, and the reliable stereocontrol it provides have made it a go-to reagent for both academic and industrial chemists. yale.edursc.org

Reagent in Specific Chemical Transformations

Beyond its role as a structural building block, this compound and its free base can act as specific reagents in various chemical transformations.

Recently, tert-butylamine has been identified as an ideal dual-function additive in photoredox nickel-catalyzed cross-coupling reactions. acs.org It serves as both a ligand for the nickel catalyst and a base, simplifying reaction conditions and overcoming challenges like solubility issues associated with traditional bases. This approach has broadened the scope of compatible nucleophiles and electrophiles, allowing for efficient C-N, C-O, and C-S bond formation under mild conditions. acs.org

Furthermore, in its salt form, it acts as a counterion for acidic drugs, as seen with Perindopril Erbumine. wikipedia.org This application highlights its role in modifying the physical properties of a pharmaceutical agent to ensure its stability and suitability for formulation. The direct hydrolysis of tert-butylurea, which is synthesized from tert-butyl alcohol (a derivative of isobutylene, the precursor to tert-butylamine), is also a common method for preparing the amine itself. orgsyn.org

Preparation of 4-Hydroxymethyl-4-methyl-oxazolidin-2-one

While direct synthesis of 4-hydroxymethyl-4-methyl-oxazolidin-2-one from this compound is not explicitly detailed, related structures like 2-propyl-4-methyl-4-hydroxymethyl-2-oxazoline can be synthesized by reacting 2-amino-2-methyl-1,3-propanediol (B94268) with butyric acid. prepchem.com The synthesis of oxazolidinones often involves the cyclization of amino alcohols with a carbonyl source. google.comsigmaaldrich.com

Synthesis of Schiff Bases and Related Compounds

Schiff bases, or imines, are readily formed through the condensation reaction of primary amines with aldehydes or ketones. This compound, after conversion to its free base, can react with various carbonyl compounds to yield Schiff bases. nih.govnih.govmdpi.com These compounds and their metal complexes often exhibit interesting biological activities and are valuable intermediates in organic synthesis. nih.govnih.govresearchgate.net The general synthesis involves refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.com

Derivatization into Salicylic (B10762653) Acid Conjugates

The amino group of 2-amino-2-methylpropane provides a reactive handle for conjugation with other molecules. For instance, it can be acylated with derivatives of salicylic acid to form amide conjugates. Such derivatization is a common strategy in medicinal chemistry to modify the properties of a parent molecule.

Preparation of 2-Aminobiaryl Derivatives

In the field of medicinal chemistry, 2-aminobiaryl derivatives are important structural motifs. While direct application of this compound in the synthesis of complex 2-aminobiaryl structures has been explored in specific contexts, its role is often as a building block or a ligand in metal-catalyzed cross-coupling reactions. For example, a related compound, 2-methylpropane-2-sulfonamide, is used in the synthesis of intermediates for complex molecules. acs.org

Application as a Biochemical Assay Reagent

Amine-containing compounds are frequently used as buffers in biochemical assays. chemimpex.com this compound and its related amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) hydrochloride, are utilized as buffering agents in various biological and chemical systems to maintain a stable pH. chemimpex.commedchemexpress.commedchemexpress.com This is critical for enzyme activity determination and other sensitive biochemical assays.

Advanced Materials Science Applications

The unique properties of sterically hindered amines like 2-amino-2-methylpropane make them suitable for applications in materials science, particularly in the area of carbon capture.

Mechanistic Studies of CO₂ Absorption and Desorption

2-Amino-2-methyl-1-propanol (AMP), a closely related compound, is extensively studied for its potential in capturing carbon dioxide (CO₂). researchgate.netrepec.orgcitedrive.com As a sterically hindered amine, AMP exhibits a high CO₂ loading capacity and a lower heat of reaction compared to primary amines like monoethanolamine (MEA), which translates to lower energy requirements for solvent regeneration. repec.orgcitedrive.com Studies have investigated the absorption and desorption kinetics of CO₂ in aqueous solutions of AMP, often in combination with other amines like piperazine (B1678402) (PZ) and MEA, to optimize the capture process. researchgate.net These investigations are crucial for developing more efficient and cost-effective carbon capture technologies. researchgate.netrepec.orgcitedrive.com

Performance Enhancement in Post-Combustion CO2 Capture Technologies

Extensive research into amine-based solvents for post-combustion CO2 capture has evaluated a wide range of compounds. google.commdpi.com These processes typically rely on the reversible reaction between CO2 and amines to scrub the greenhouse gas from industrial flue gases. mdpi.com Studies have explored various amine structures, including primary, secondary, and tertiary amines, as well as sterically hindered amines, to optimize absorption capacity, reaction kinetics, and the energy required for solvent regeneration. google.com However, based on available scientific literature, this compound, also known as tert-butylamine hydrochloride, is not identified as a compound used for performance enhancement in post-combustion CO2 capture technologies. Research in this area has predominantly focused on alkanolamines, such as the structurally related 2-amino-2-methyl-1-propanol (AMP), and other amines like piperazine and its derivatives. google.com

Isotopic Labeling for Mechanistic and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. nih.govnih.gov By replacing one or more atoms in a compound with their heavy isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D), researchers can follow the labeled molecule through complex processes. nih.govnih.gov This approach is invaluable for elucidating reaction mechanisms and mapping metabolic pathways. nih.gov The use of stable, non-radioactive isotopes is particularly advantageous for studies in metabolomics and for applications using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it offers a safe and effective way to gain insights into the structure and dynamics of metabolic networks. nih.govnih.gov

Use in Mass Spectrometry (MS) Based Metabolomics

Mass spectrometry is a primary analytical technique in metabolomics, prized for its high sensitivity and ability to detect a vast range of metabolites. nih.gov When combined with isotopic labeling, MS becomes a powerful tool for identifying unknown compounds and quantifying metabolites with high accuracy. nih.govresearchgate.net The introduction of an isotopically labeled compound creates a distinct mass shift in the resulting ions, allowing them to be clearly distinguished from their unlabeled counterparts and from background noise in a complex biological sample. researchgate.net

This strategy has been applied to elucidate the reaction pathways of tert-butylamine (tBA), the free base of this compound. In a study investigating the atmospheric degradation of tBA, researchers used its deuterated isotopologue, d9-tert-butylamine (d9-tBA), where the nine hydrogen atoms on the methyl groups were replaced with deuterium. whiterose.ac.uk By tracking the reaction products using mass spectrometry, they were able to identify acetamide (B32628) and propan-2-imine among the minor products formed from the reaction of d9-tBA with hydroxyl (OH) radicals. whiterose.ac.uk The known mass of the deuterium label was critical for confirming the identity of these low-concentration products in the complex mixture. whiterose.ac.uk This use demonstrates how isotopic labeling with MS is a crucial method for elucidating the mechanistic details of chemical transformations. whiterose.ac.uk

Applications in Nuclear Magnetic Resonance (NMR) Tracking Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical method where isotopic labeling is beneficial. The tert-butyl group, which is the core structure of 2-Amino-2-methylpropane, is particularly well-suited as a probe for NMR studies. nih.gov This is because the nine protons of the three chemically equivalent methyl groups produce a single, sharp, and intense resonance signal in a ¹H NMR spectrum. nih.gov

This strong signal makes the tert-butyl group an excellent tag for monitoring the interactions of macromolecules. nih.gov When a molecule containing a tert-butyl group binds to a large protein or other biomolecular assembly, changes in the NMR signal of the tert-butyl protons can provide information about the binding event and the local environment of the tag. nih.gov Even when attached to complexes larger than 200 kDa, the tert-butyl resonance can remain sharp enough for detection at low concentrations. nih.gov

Furthermore, the use of deuterated versions of the compound can provide additional insights. For instance, in the characterization of a tert-butylamine:borane adduct synthesized from tert-butylamine hydrochloride, it has been suggested that conducting ¹H NMR studies with deuterium-labeled tert-butylamine could offer further structural evidence. wisc.edu This highlights the utility of isotopic labeling in NMR for tracking molecular behavior and confirming structural details. nih.govwisc.edu

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity of 2-Amino-2-methylpropane hydrochloride?

To confirm structural integrity and purity, use 1H and 13C NMR to verify amine and hydroxyl proton environments. FTIR can identify functional groups (e.g., -NH2, -OH, Cl–). Melting point analysis (202–203°C) is critical for assessing crystallinity and purity . For chloride confirmation, perform silver nitrate precipitation or ion-selective electrode analysis .

Q. What are the optimal storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or decomposition. Use desiccants (e.g., silica gel) to minimize moisture absorption. Avoid prolonged exposure to ambient humidity, as the hydrochloride salt is hygroscopic .

Q. How should researchers safely handle this compound in the laboratory?

- Use PPE (nitrile gloves, safety goggles, lab coats).

- Work in a fume hood to avoid inhalation of fine particles.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Emergency protocols: Flush skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Q. What solvents are suitable for recrystallizing this compound?

Ethanol, methanol, or ethanol/ether mixtures are preferred due to moderate solubility. Perform hot filtration under reduced pressure to remove impurities. Monitor crystal growth at 4°C for high-purity yields .

Advanced Research Questions

Q. How can synthetic routes be optimized for high-yield production of this compound?

- Reaction Design : React 2-amino-2-methylpropanol with HCl gas in anhydrous ethanol under reflux (70–80°C, 4–6 hours).

- Purification : Use fractional crystallization with ethanol-diethyl ether (1:3 v/v) to isolate the hydrochloride salt.

- Yield Improvement : Employ stoichiometric HCl (1.1 eq) and monitor pH to avoid over-acidification. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How to resolve contradictions in reported solubility data across studies?

- Standardize Testing : Use USP-grade solvents (e.g., deionized water, DMSO) at 25°C under controlled humidity.

- Analytical Validation : Compare results from gravimetric analysis (saturated solution method) with UV-Vis spectroscopy (λ = 220–260 nm for quantification).

- Error Mitigation : Account for batch-to-batch variability in hydrochloride counterion content via ion chromatography .

Q. What experimental strategies can elucidate the compound’s thermal decomposition mechanism?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition stages (200–250°C expected).

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR or MS to detect volatile byproducts (e.g., HCl, ammonia).

- Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Ea) from DSC data .

Q. How to design a reaction protocol for nucleophilic substitution using this compound?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalyst Optimization : Add triethylamine (1.5 eq) to scavenge HCl and prevent side reactions.

- Reaction Monitoring : Use TLC (silica gel, ninhydrin staining) or inline IR to track amine consumption.

- Workup : Extract unreacted starting material with dichloromethane and neutralize aqueous layers .

Q. What analytical approaches validate hydrochloride content in synthesized batches?

Q. How to troubleshoot inconsistencies in biological activity assays involving this compound?

- Purity Verification : Ensure >98% purity via HPLC and elemental analysis (C, H, N, Cl).

- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS, pH 7.4) to rule out precipitation.

- Control Experiments : Include amine-free analogs to distinguish target-specific effects from nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.